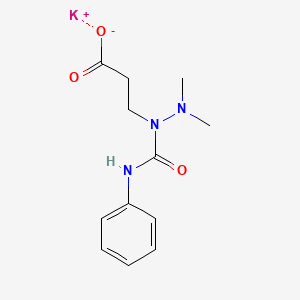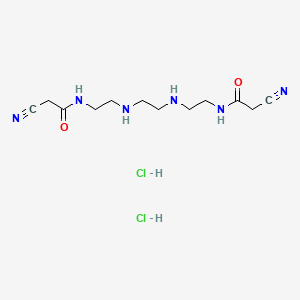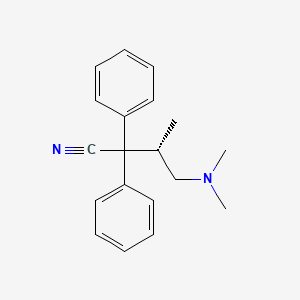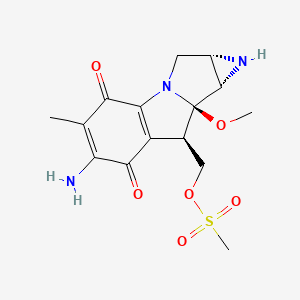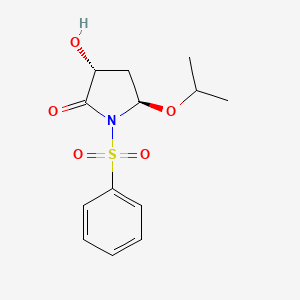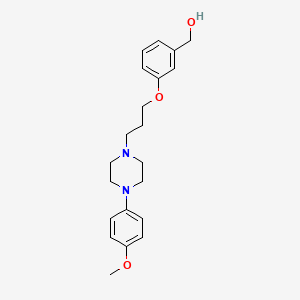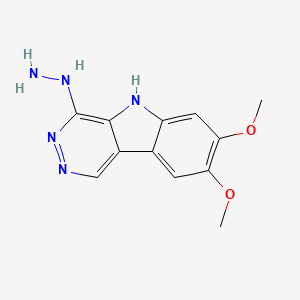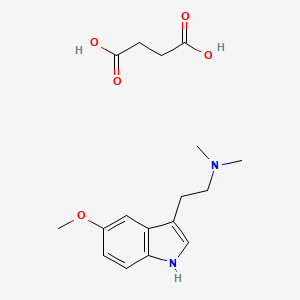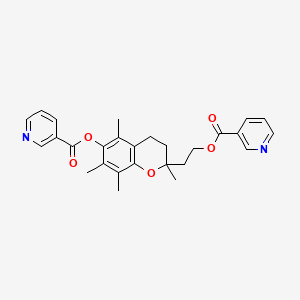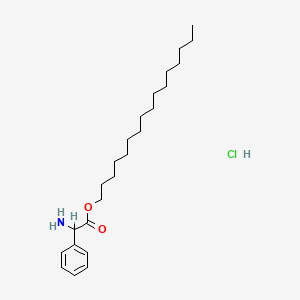
DL-2-Phenylglycine hexadecyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Phenylglycine hexadecyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of DL-2-Phenylglycine, which is an α-amino acid with a phenyl group attached to the α-carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine hexadecyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
DL-2-Phenylglycine hexadecyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
DL-2-Phenylglycine hexadecyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DL-2-Phenylglycine hexadecyl ester hydrochloride involves its interaction with specific molecular targets. The ester group allows it to penetrate cell membranes, where it can exert its effects on intracellular pathways. The phenyl group may interact with aromatic amino acids in proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
DL-2-Phenylglycine: The parent compound, which lacks the ester and hydrochloride groups.
DL-2-Phenylglycine methyl ester hydrochloride: A similar ester derivative with a shorter alkyl chain.
DL-2-Phenylglycine ethyl ester hydrochloride: Another ester derivative with a slightly longer alkyl chain than the methyl ester.
Uniqueness
DL-2-Phenylglycine hexadecyl ester hydrochloride is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic environments.
Propiedades
Número CAS |
87252-82-2 |
|---|---|
Fórmula molecular |
C24H42ClNO2 |
Peso molecular |
412.0 g/mol |
Nombre IUPAC |
hexadecyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27-24(26)23(25)22-19-16-15-17-20-22;/h15-17,19-20,23H,2-14,18,21,25H2,1H3;1H |
Clave InChI |
UYHFERKPYOAEHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


